(2E)-2-cyano-3-(4-methoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide
Description
(2E)-2-cyano-3-(4-methoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide is an α,β-unsaturated acrylamide derivative characterized by a cyano group at the α-position, a 4-methoxyphenyl substituent at the β-position, and a pyridin-2-yl amide moiety. Its molecular formula is C₁₆H₁₃N₃O₃, with a molecular weight of 295.29 g/mol (CAS: 496021-21-7) . The compound exhibits moderate water solubility (22.8 µg/mL at pH 7.4) , a property influenced by its hydrophobic aromatic groups and polar amide/cyano functionalities.
Properties
IUPAC Name |
(E)-2-cyano-3-(4-methoxyphenyl)-N-pyridin-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-21-14-7-5-12(6-8-14)10-13(11-17)16(20)19-15-4-2-3-9-18-15/h2-10H,1H3,(H,18,19,20)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCHBNKLEGFLOT-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330149 | |
| Record name | (E)-2-cyano-3-(4-methoxyphenyl)-N-pyridin-2-ylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647812 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
367278-79-3 | |
| Record name | (E)-2-cyano-3-(4-methoxyphenyl)-N-pyridin-2-ylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2E)-2-cyano-3-(4-methoxyphenyl)-N-(pyridin-2-yl)prop-2-enamide, commonly referred to as a pyridine-based compound, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a cyano group, a methoxyphenyl moiety, and a pyridinyl group, contributing to its unique reactivity and biological properties. Its IUPAC name is (E)-2-cyano-3-(4-methoxyphenyl)-N-pyridin-2-ylprop-2-enamide.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential in multiple therapeutic areas.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell survival.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Inhibition of PI3K/AKT pathway |
| A549 | 18 | Disruption of cell cycle progression |
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through disruption of cellular processes.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and microbial metabolism.
- Cell Signaling Modulation : It interacts with signal transduction pathways, particularly those involving kinases and transcription factors.
- Reactive Oxygen Species (ROS) Induction : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability in MCF-7 cells, with an IC50 value of 20 µM. The study suggested that the compound's action was mediated through the modulation of the PI3K/AKT signaling pathway .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against E. coli and S. aureus. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent against resistant strains .
Comparative Analysis with Similar Compounds
When compared to similar compounds such as (E)-2-cyano-N,3-diphenylacrylamide, this compound exhibited superior anticancer activity due to its unique structural features that enhance binding affinity to target proteins .
Table 3: Comparative Biological Activities
| Compound | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|
| (2E)-2-cyano-N,3-diphenylacrylamide | 25 µM | 32 µg/mL |
| (2E)-2-cyano-3-(4-methoxyphenyl)-N-pyridin- | 20 µM | 16 µg/mL |
Comparison with Similar Compounds
4-Methoxyphenyl vs. 4-Chlorophenyl or 4-Sulfamoylphenyl
Hydroxy-Methoxyphenyl Derivatives
Amide Group Variations
Pyridin-2-yl vs. Sulfamoylphenyl or Tetrahydrofuranylmethyl
- Target Compound : The pyridin-2-yl group provides a rigid, planar structure conducive to π-π interactions and coordination with metal ions.
- Enamine 949831-85-0: 2-Cyano-3-[1-(1,1-dioxo-thiolan-3-yl)-3-methyl-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide The complex heterocyclic substituent introduces steric bulk and sulfone groups, likely reducing solubility compared to the simpler pyridin-2-yl analogue .
- Coumarin Derivatives (CD enamide): (2E)-2-cyano-N-(2-hydroxyethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)prop-2-enamide The coumarin core enables fluorescence properties, making it suitable for optical studies, unlike the non-fluorescent target compound .
Functional Group Additions
Trifluoromethyl and Dichlorophenyl Substituents
- 1147824-33-6: 2-Cyano-3-(2,3-dichlorophenyl)-N-(4-methylphenyl)prop-2-enamide Dichloro substituents increase electrophilicity, which may enhance reactivity in nucleophilic addition reactions .
Implications of Structural Differences
- Bioactivity : Pyridin-2-yl groups are often associated with kinase inhibition due to their ability to form hydrogen bonds with ATP-binding pockets, whereas sulfamoylphenyl derivatives may target carbonic anhydrases .
- Crystallinity : The high melting point of sulfamoylphenyl analogues (e.g., 5b at 292°C) suggests stronger intermolecular forces compared to the pyridin-2-yl target compound .
- Solubility : The target compound’s moderate aqueous solubility (22.8 µg/mL) may limit bioavailability, necessitating formulation optimization compared to more hydrophilic derivatives like 3236-0011 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
